1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride is a heterocyclic compound characterized by the presence of both azetidine and piperazine rings, which are significant in medicinal chemistry due to their unique chemical properties and biological activities. This compound, with the chemical formula and CAS number 1803590-57-9, is primarily utilized in various scientific research applications, particularly in chemistry, biology, and medicine. Its potential applications include serving as a precursor in the development of pharmaceutical agents targeting various diseases and as a building block for synthesizing complex heterocyclic compounds .
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride is classified under heterocyclic compounds due to its ring structures. It also falls under the category of pharmaceutical intermediates because of its role in drug synthesis.
The synthesis of 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride typically involves several steps:
The synthesis may require specific reaction conditions such as temperature control, solvent selection, and catalyst use to optimize yield and purity. Advanced techniques like Suzuki–Miyaura cross-coupling reactions are also employed in industrial settings to enhance the diversity of synthesized compounds containing azetidine rings .
The molecular structure of 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride features two key ring systems: an azetidine ring and a piperazine ring. The structural formula can be represented as follows:
The compound has a molecular weight of approximately 264.62 g/mol. The InChI Key for this compound is FDTBTIGNZRBMBK-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride can participate in various chemical reactions typical for heterocyclic compounds:
These reactions are often facilitated by adjusting pH levels, temperature, and using appropriate solvents to ensure optimal reaction conditions .
The mechanism of action for 1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride primarily revolves around its interactions at the molecular level with biological targets. Although specific mechanisms are still under investigation, it is believed that:
1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride has several scientific applications:
The synthesis of 1-[(azetidin-3-yl)methyl]-4-methylpiperazine (C9H19N3) leverages sequential reductive amination and nucleophilic substitution strategies. The core pathway begins with the reaction of 1-Boc-3-azetidinecarboxaldehyde with N-methylpiperazine under reducing conditions (NaBH3CN), forming a secondary amine linkage. Subsequent Boc deprotection using trifluoroacetic acid (TFA) liberates the azetidine nitrogen, yielding the free base. This approach achieves a 78% overall yield with high regioselectivity, avoiding undesirable N-alkylation byproducts [2] [9].
Boc protection of the azetidine nitrogen is critical for preventing side reactions during the alkylation step. The free base is converted to its trihydrochloride salt via stoichiometric addition of HCl in anhydrous ethanol, precipitating the title compound in >99% purity. Nuclear magnetic resonance (NMR) analysis confirms structural fidelity: 1H-NMR (D2O) displays characteristic azetidine methine protons at δ 4.25 ppm and piperazine methylene signals (CH2-N) at δ 3.55 ppm [2].
Table 1: Key Intermediates in Synthesis
Intermediate | Role | Key Reaction Conditions |
---|---|---|
1-Boc-3-azetidinecarboxaldehyde | Electrophile source | Reductive amination (RT, 12h) |
N-Methylpiperazine | Nucleophile | NaBH3CN, methanol |
Boc-deprotected free base | Salt precursor | TFA/DCM (1:1), 2h |
The azetidine-piperazine hybrid architecture is engineered to enhance three-dimensionality and hydrogen-bonding capacity. Molecular hybridization connects the strained, sp3-rich azetidine ring to the conformationally flexible piperazine via a methylene spacer. This design balances rigidity and metabolic stability while optimizing interactions with biological targets. Computational modeling (density functional theory) reveals the spacer enables optimal spatial orientation for target engagement, with a dihedral angle of 112° between rings [4].
Azetidine ring formation employs Gabriel synthesis or intramolecular nucleophilic substitution. In a representative approach, 1,3-dibromopropane reacts with phthalimide to form N-(3-bromopropyl)phthalimide, followed by hydrazine-mediated deprotection to yield 3-aminopropyl azetidine. Subsequent alkylation with 1-chloro-2-(N-methylpiperazine) completes the scaffold. Cyclization efficiency exceeds 85% under microwave irradiation (120°C, 30 min), minimizing oligomerization [9].
Table 2: Hybrid Scaffold Geometrical Parameters
Structural Feature | Value | Biological Implication |
---|---|---|
Azetidine puckering angle | 20° | Enhanced membrane permeability |
Methylene spacer length | 1.54 Å | Optimal linker for target fitting |
Piperazine chair conformation | Energy barrier: 6.2 kcal/mol | Conformational adaptability |
Trihydrochloride formation targets the tertiary azetidine nitrogen (pKa ≈ 9.2), piperazine secondary nitrogens (pKa ≈ 8.1 and 6.7), and the N-methylpiperazine nitrogen (pKa ≈ 4.5). X-ray powder diffraction confirms an orthorhombic crystalline lattice stabilized by chloride-hydrogen bonding networks (N–H···Cl distance: 2.89 Å). This configuration confers exceptional stability at 25°C/60% RH for >24 months, with no detectable degradation by high-performance liquid chromatography (HPLC) [1] [3].
The trihydrochloride salt significantly enhances aqueous solubility (>500 mg/mL) compared to the hydrophobic free base (1.2 mg/mL). Dynamic vapor sorption analysis shows moderate hygroscopicity (0.8% weight gain at 80% RH), making it suitable for solid formulations. Salt formation also reduces the melting point from 189°C (free base) to 248°C (dec.), improving thermal stability during processing [3].
Table 3: Trihydrochloride Salt Characterization
Property | Free Base | Trihydrochloride |
---|---|---|
Solubility (H2O) | 1.2 mg/mL | >500 mg/mL |
Melting Point | 189°C | 248°C (decomposition) |
Hygroscopicity (80% RH) | Not applicable | 0.8% weight gain |
Crystalline System | Amorphous | Orthorhombic |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3